Phthalazin-5-ol
Overview
Description
Phthalazin-5-ol is a chemical compound with the molecular formula C8H6N2O . It is also known by other names such as 5-Phthalazinol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a green microwave method has been used to synthesize a more stable Phthalazin-1-ol isomer, which is considered a good anticancer reagent . Another study reported the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using ZnFe2O4 nanoparticles .
Molecular Structure Analysis
The molecular structure of this compound consists of a phthalazine ring with a hydroxyl group attached to the 5th carbon .
Scientific Research Applications
Anticancer Applications
Phthalazin-5-ol and its derivatives have been extensively studied for their anticancer properties. A novel green microwave method for synthesizing a more stable phthalazin-1-ol isomer has shown promise as an anticancer reagent, enhancing the phthalazine nucleus's power as an anticancer drug (Rizk et al., 2021). Additionally, phthalazine-based 1,2,3-triazole derivatives have demonstrated significant antifungal and antibacterial activities, with some compounds showing potential as anticancer agents (Shyma et al., 2016).
Enzyme Inhibition and Pharmacokinetic Properties
N-substituted phthalazine sulfonamide compounds have shown inhibitory activities against carbonic anhydrase and acetylcholinesterase, enzymes involved in various pathologies including glaucoma and epilepsy. These compounds also exhibit favorable pharmacokinetic and drug-likeness properties (Türkeş et al., 2019).
Antifungal and Antibacterial Activities
Various this compound derivatives have been synthesized and tested for their antifungal activity, with some showing remarkable effectiveness against pathogenic yeasts and filamentous fungi (Derita et al., 2013). Moreover, 1,2,4-triazolo[3,4-a]phthalazine derivatives have demonstrated inhibitory activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Zhang et al., 2014).
Corrosion Inhibition
Phthalazine derivatives have been explored as corrosion inhibitors for metals in acidic environments. Studies on phthalazine, phthalazone, and phthalhydrazide have shown their effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid, indicating their potential industrial applications (Musa et al., 2012).
Pharmacological Diversity
Phthalazine derivatives exhibit a wide range of pharmacological activities, including antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial properties. This pharmacological versatility makes this compound a significant scaffold in drug discovery (Sangshetti et al., 2019).
Mechanism of Action
Target of Action
Phthalazin-5-ol, like other phthalazine derivatives, is known to interact with a variety of targets. These targets include gamma-aminobutyric acid (GABA) receptors , cyclooxygenase-2 (COX-2) enzymes , and voltage-gated calcium channels . The interaction with these targets can lead to a variety of biological and pharmacological activities.
Mode of Action
The interaction of this compound with its targets leads to changes in the function of these targets. For example, when this compound binds to GABA receptors, it can alter the function of these receptors . Similarly, when this compound interacts with COX-2 enzymes, it can inhibit the function of these enzymes .
Biochemical Pathways
This compound can affect various biochemical pathways. For instance, by inhibiting COX-2 enzymes, this compound can affect the synthesis of prostaglandins, which are involved in inflammation and pain . Additionally, by interacting with GABA receptors, this compound can influence the function of the nervous system .
Result of Action
The interaction of this compound with its targets and the subsequent changes in biochemical pathways can lead to various molecular and cellular effects. For example, the inhibition of COX-2 enzymes can lead to a reduction in inflammation and pain . Similarly, the interaction with GABA receptors can affect neuronal signaling .
Safety and Hazards
Future Directions
Phthalazin-5-ol and its derivatives hold immense potential in scientific research. They have been used in the synthesis of various compounds with promising pharmaceutical activities . Future research could focus on exploring these potentials further, particularly in the development of new anticancer agents .
Properties
IUPAC Name |
phthalazin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXUDJZWIPEMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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